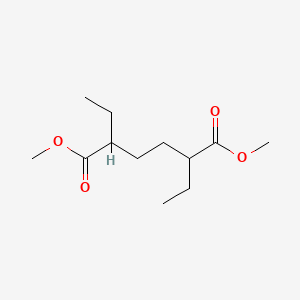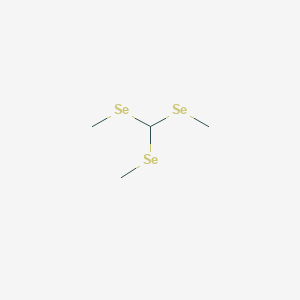
Tris(methylselanyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(methylseleno)methane is an organoselenium compound with the molecular formula C₄H₁₀Se₃The compound is characterized by the presence of three methylseleno groups attached to a central methane carbon atom, making it a valuable reagent in organic synthesis and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(methylseleno)methane typically involves the reaction of methylselenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows: [ \text{3 CH₃SeH + CH₂O + Base} \rightarrow \text{(CH₃Se)₃CH} ]
Industrial Production Methods: The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(methylseleno)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: It can be reduced to form selenides or other lower oxidation state selenium compounds.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Applications De Recherche Scientifique
Tris(methylseleno)methane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chemopreventive agent due to its selenium content.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organoselenium compounds
Mécanisme D'action
The mechanism of action of tris(methylseleno)methane involves its ability to interact with biological molecules and enzymes. Selenium, being an essential trace element, plays a crucial role in various biochemical pathways. The compound can act as a source of selenium, which is incorporated into selenoproteins and enzymes, influencing their activity and function. The molecular targets and pathways involved include:
Antioxidant Defense: Selenium-containing enzymes such as glutathione peroxidase help protect cells from oxidative damage.
Redox Regulation: Selenium compounds participate in redox reactions, maintaining cellular redox balance.
Detoxification: Selenium aids in the detoxification of harmful substances and heavy metals
Comparaison Avec Des Composés Similaires
Tris(phenylseleno)methane: Similar structure but with phenyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Another trisubstituted compound, but with silicon instead of selenium.
Uniqueness: Tris(methylseleno)methane is unique due to its specific selenium content and the presence of methylseleno groups. This gives it distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to introduce selenium into organic molecules and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
66622-20-6 |
|---|---|
Formule moléculaire |
C4H10Se3 |
Poids moléculaire |
295.0 g/mol |
Nom IUPAC |
tris(methylselanyl)methane |
InChI |
InChI=1S/C4H10Se3/c1-5-4(6-2)7-3/h4H,1-3H3 |
Clé InChI |
JIYFVZBIPMSBSX-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C([Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


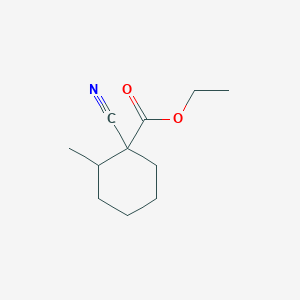


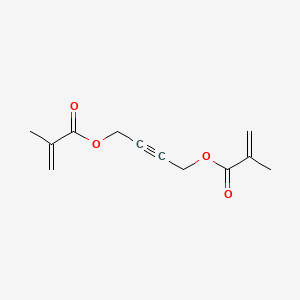

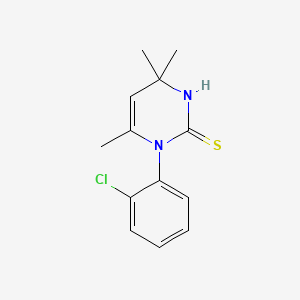
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)

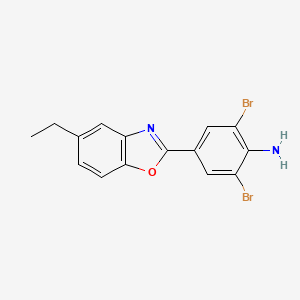

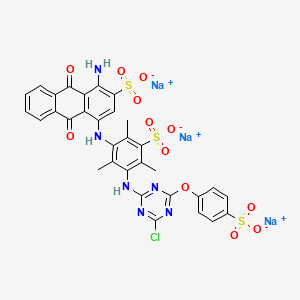
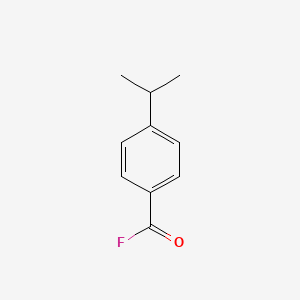
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
